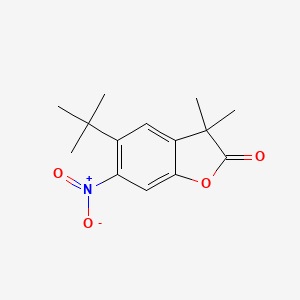
5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-on
Übersicht
Beschreibung
The compound “5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . The tert-butyl group is a bulky alkyl substituent, and the nitro group is a common functional group in organic chemistry known for its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the tert-butyl group. The nitro group is electron-withdrawing and can activate the benzofuran ring towards electrophilic aromatic substitution . The tert-butyl group is bulky and can influence the steric hindrance of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Die Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Ihre strukturelle Komplexität und ihre funktionellen Gruppen machen sie zu einem vielseitigen Vorläufer für die Synthese einer Vielzahl von organischen Molekülen. Sie kann zur Herstellung anderer Benzofuran-Derivate verwendet werden, die potenzielle Anwendungen in der Pharmakologie und Agrochemie haben .
Pharmazeutische Forschung
Benzofuran-Derivate, wie die hier in Frage stehende Verbindung, sind für ihre Bioaktivität bekannt. Sie wurden auf ihre potenzielle Verwendung bei der Entwicklung neuer Therapeutika untersucht, da sie antitumorale, antibakterielle, antioxidative und antivirale Eigenschaften aufweisen . Diese Verbindung könnte ein wichtiger Bestandteil bei der Synthese von neuartigen Medikamenten sein.
Entwicklung von Agrochemikalien
Die Nitrogruppe und der Benzofuran-Kern der Verbindung deuten auf ihre Verwendung bei der Entwicklung von Agrochemikalien hin. Diese Verbindungen können so konzipiert werden, dass sie als Pestizide oder Herbizide fungieren und Feldfrüchte vor verschiedenen Schädlingen und Krankheiten schützen .
Materialwissenschaft
Benzofuran-Derivate werden auch in der Materialwissenschaft untersucht, insbesondere bei der Herstellung von organischen, lichtemittierenden Dioden (OLED)-Materialien. Die Struktur der Verbindung könnte modifiziert werden, um ihre elektronischen Eigenschaften für die Verwendung in OLEDs zu verbessern .
Antikrebsmittel
Einige Benzofuran-Derivate haben signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt. Die Verbindung könnte modifiziert werden, um ihre Antikrebsaktivität zu verstärken, und gegen verschiedene Krebszelllinien getestet werden, um potenzielle Krebstherapien zu entwickeln .
Katalyse
Die Verbindung könnte als Ligand oder Cokatalysator in verschiedenen katalytischen Prozessen verwendet werden. Ihre Struktur ermöglicht potenzielle Anwendungen in der asymmetrischen Synthese, die entscheidend für die Herstellung enantiomerenreiner Substanzen ist, die in Medikamenten verwendet werden .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butyl-3,3-dimethyl-6-nitro-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-13(2,3)8-6-9-11(7-10(8)15(17)18)19-12(16)14(9,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCLUJQMFCTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732341 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-39-7 | |
| Record name | 5-tert-Butyl-3,3-dimethyl-6-nitro-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)
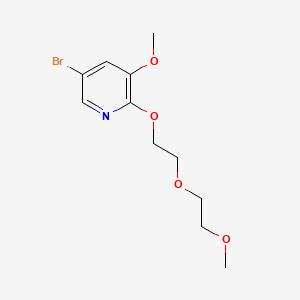
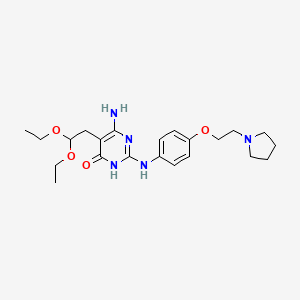
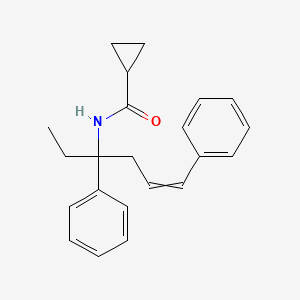
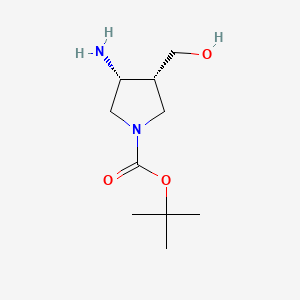
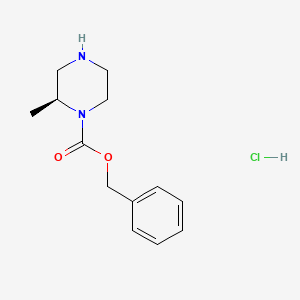
![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)


